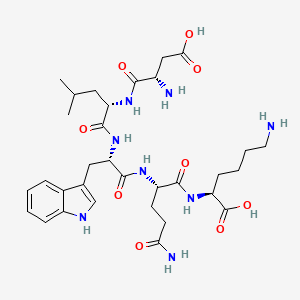

Asp-Leu-Trp-Gln-Lys

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49)/t20-,22-,23-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFYSAXLDCODRM-NPJMLQJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of the Pentapeptide Asp-Leu-Trp-Gln-Lys

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive walkthrough for the synthesis and purification of the pentapeptide Asp-Leu-Trp-Gln-Lys. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for a successful synthesis. We will delve into the nuances of solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, address potential challenges such as aspartimide formation, and detail robust protocols for cleavage, and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). The guide culminates with best practices for the characterization of the final product to ensure the highest standards of purity and identity.

Introduction: The Strategic Approach to Peptide Synthesis

The synthesis of a peptide, even a relatively short one like the pentapeptide this compound, is a process that demands careful planning and a deep understanding of the chemical properties of each constituent amino acid. The chosen methodology, Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), offers a robust and widely adopted framework for the assembly of peptide chains on a solid support.[1][2] This approach simplifies the purification process at each step by allowing for the easy removal of excess reagents and by-products through simple washing, a significant advantage over solution-phase synthesis.[1]

The sequence this compound presents its own unique set of considerations. The presence of reactive side chains in Aspartic Acid (Asp), Tryptophan (Trp), Glutamine (Gln), and Lysine (Lys) necessitates the use of orthogonal protecting groups to prevent unwanted side reactions during chain elongation.[3][4][5] Furthermore, the Asp residue introduces the risk of aspartimide formation, a notorious side reaction in Fmoc SPPS that can lead to impurities that are difficult to separate.[6][7][8] This guide will address these challenges head-on, providing field-proven strategies to mitigate these risks and ensure a high-purity final product.

The Synthetic Blueprint: Materials and Strategic Choices

A successful peptide synthesis is built upon a foundation of carefully selected reagents and materials. The following section details the rationale behind the selection of each component for the synthesis of this compound.

The Solid Support: Rink Amide Resin

To obtain a C-terminal amide, which is common in many biologically active peptides, Rink Amide resin is the solid support of choice.[9][10][11][12][13] This resin features a linker that is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acid, such as trifluoroacetic acid (TFA), to yield the desired peptide amide.[10][12]

Amino Acid Derivatives: The Importance of Side-Chain Protection

The use of protecting groups is fundamental to peptide synthesis to avoid side reactions.[3][4][5][14] In the Fmoc/tBu strategy, the α-amino group is temporarily protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups.[2][3]

| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group | Rationale |

| Fmoc-Lys-OH | Fmoc | Boc (tert-Butoxycarbonyl) | The Boc group is stable to the piperidine used for Fmoc deprotection but is readily removed by TFA during the final cleavage, preventing acylation of the ε-amino group.[15][16] |

| Fmoc-Gln-OH | Fmoc | Trt (Trityl) | The Trt group prevents dehydration of the amide side chain to a nitrile during activation and also improves the solubility of the Fmoc-amino acid derivative.[15][16] |

| Fmoc-Trp-OH | Fmoc | Boc (tert-Butoxycarbonyl) | The indole ring of Tryptophan is susceptible to oxidation and alkylation by cations generated during cleavage. The Boc group offers protection against these side reactions.[17] |

| Fmoc-Leu-OH | Fmoc | None | Leucine has a non-reactive, aliphatic side chain and does not require protection. |

| Fmoc-Asp-OH | Fmoc | OtBu (tert-Butyl ester) | The OtBu group protects the β-carboxyl group from participating in unwanted reactions and is removed by TFA. This choice also helps to minimize the risk of aspartimide formation, although this risk is never fully eliminated.[6][15][18] |

Coupling Reagents: Ensuring Efficient Peptide Bond Formation

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. For this synthesis, we will employ HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) . HBTU is an efficient coupling reagent that promotes rapid amide bond formation while minimizing racemization.[19][20][21][22][23]

The Synthesis Workflow: A Step-by-Step Protocol

The following section provides a detailed, step-by-step protocol for the solid-phase synthesis of this compound on Rink Amide resin.

Caption: Solid-Phase Peptide Synthesis Cycle.

Protocol 3.1: Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[13]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gln, Trp, Leu, Asp).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Asp(OtBu)-OH), perform a final Fmoc deprotection (step 2).

-

Final Wash and Drying: Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

Cleavage and Deprotection: Releasing the Peptide

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid "cocktail".

The Cleavage Cocktail: A Protective Measure

The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like Tryptophan. Cations generated during the cleavage process can lead to unwanted modifications. Scavengers are added to the cocktail to trap these reactive species.

Recommended Cleavage Cocktail (Reagent K): [24][25]

| Component | Volume Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[10][26] |

| Water | 5% | Scavenger for tert-butyl cations.[26] |

| Phenol | 5% | Scavenger to protect Tryptophan and Tyrosine residues.[26] |

| Thioanisole | 5% | Scavenger to prevent reattachment of protecting groups to Tryptophan.[27] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for trityl groups.[26] |

Protocol 4.2: Cleavage and Precipitation

-

Place the dried peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).[25]

-

Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization: The Path to Purity

The crude peptide obtained after cleavage is a mixture of the target peptide and various impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[28][29][30][31][32]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. chemimpex.com [chemimpex.com]

- 10. chempep.com [chempep.com]

- 11. nbinno.com [nbinno.com]

- 12. appliedpolytech.com [appliedpolytech.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 20. bachem.com [bachem.com]

- 21. HBTU - Wikipedia [en.wikipedia.org]

- 22. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 23. peptide.com [peptide.com]

- 24. peptide.com [peptide.com]

- 25. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 27. peptide.com [peptide.com]

- 28. bachem.com [bachem.com]

- 29. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 30. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 31. hplc.eu [hplc.eu]

- 32. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Analysis of the DLWQK Primary Structure

An In-Depth Technical Guide to the Structure and Conformation of the Novel Peptide DLWQK

Abstract: The pentapeptide DLWQK (Asp-Leu-Trp-Gln-Lys) represents a novel sequence with potential significance in various biochemical contexts. As this peptide is not extensively characterized in current literature, this guide provides a comprehensive framework for its de novo structural and conformational analysis. We present a multi-faceted approach, combining in silico prediction with established experimental workflows, to create a robust understanding of its physicochemical properties, structural dynamics, and potential function. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the characterization of novel peptides.

The primary structure, the linear sequence of amino acids, is the fundamental determinant of a peptide's properties.[1] The DLWQK sequence consists of Aspartic Acid (D), Leucine (L), Tryptophan (W), Glutamine (Q), and Lysine (K).

The unique combination of these residues suggests a peptide with amphipathic potential. It contains two acidic/hydrophilic residues (Asp, Gln), one basic/hydrophilic residue (Lys), one large hydrophobic residue (Leu), and one large aromatic, amphiphilic residue (Trp).[2][3] The spatial arrangement of these side chains in the three-dimensional structure will ultimately govern its interaction with biological membranes, receptors, or other proteins.

Physicochemical Properties of Constituent Amino Acids

A summary of the properties of the amino acids in DLWQK provides initial clues to its potential behavior.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | pKa (Side Chain) |

| Aspartic Acid | Asp | D | Acidic, Hydrophilic | ~3.9 |

| Leucine | Leu | L | Aliphatic, Hydrophobic | N/A |

| Tryptophan | Trp | W | Aromatic, Amphiphilic | N/A |

| Glutamine | Gln | Q | Polar, Hydrophilic | N/A |

| Lysine | Lys | K | Basic, Hydrophilic | ~10.5 |

Note: pKa values are approximate and can vary based on the local chemical environment.

At physiological pH (~7.4), the N-terminus (Asp) will be deprotonated (negative charge), and the C-terminus (Lys) will be protonated (positive charge), resulting in a net neutral charge for the peptide. The tool PepDraw can be used to visualize pH-dependent protonation states.[4]

Caption: Workflow for Molecular Dynamics (MD) Simulation.

Chemical Synthesis and Purification

To perform experimental validation, a physical sample of the DLWQK peptide is required. Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for producing synthetic peptides. [5][6]

Expertise in Protocol Design: Fmoc-Based SPPS

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is preferred for its milder deprotection conditions compared to older Boc-based methods. [6]The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. [5][7] Protocol: Solid-Phase Synthesis of DLWQK

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) to yield a C-terminally amidated peptide, which is common for bioactive peptides. [2]Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine in DMF to expose a free amine.

-

Iterative Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH), with a deprotection step after each coupling. Side-chain protecting groups (Boc, Trt, OtBu) are crucial to prevent unwanted side reactions. [6]5. Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). [1][8]

Experimental Structural Validation

Experimental data is essential to validate and refine the in silico models. A combination of low- and high-resolution techniques provides a comprehensive picture of the peptide's structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that provides information about the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution. [9]It is an excellent first experimental step due to its low sample requirement and speed.

Protocol: CD Analysis of DLWQK

-

Sample Preparation: Dissolve the purified DLWQK peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides that may adopt structure upon membrane interaction, spectra can also be recorded in the presence of membrane mimetics like SDS micelles or TFE. [2]2. Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: Deconvolute the resulting spectrum using algorithms like K2D2 or DichroWeb to estimate the percentage of each secondary structure type. A spectrum with a strong negative band around 200 nm would suggest a predominantly random coil conformation, which is common for short, linear peptides in aqueous solution. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution. [9][10]A series of 2D NMR experiments are required to assign resonances and derive structural restraints.

Protocol: 2D NMR Structural Analysis of DLWQK

-

Sample Preparation: Dissolve a concentrated sample (~1-2 mM) of purified DLWQK in an appropriate buffer (e.g., 90% H₂O / 10% D₂O phosphate buffer).

-

Data Acquisition:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify protons within the same amino acid spin system. [10] * NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å), regardless of their position in the primary sequence. These through-space correlations are the primary source of 3D structural information. [10] * HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is feasible, HSQC spectra can greatly simplify resonance assignment. [10]3. Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequential assignment, linking one amino acid's resonances to the next in the chain.

-

-

Structure Calculation:

-

Convert NOESY cross-peak intensities into distance restraints.

-

Use software packages like CYANA, XPLOR-NIH, or Rosetta to calculate an ensemble of structures that are consistent with the experimental distance restraints.

-

-

Structure Validation: Assess the quality of the calculated structural ensemble using metrics like Ramachandran plot analysis and RMSD to the mean structure. [10]

Caption: Integrated workflow for DLWQK structural characterization.

Conclusion and Future Outlook

By following this integrated, multi-disciplinary approach, a comprehensive model of the DLWQK peptide's structure and conformational dynamics can be developed. The in silico predictions from MD simulations provide a theoretical framework that is then validated and refined by experimental data from CD and NMR spectroscopy. The resulting structural ensemble reveals the most probable conformations, the degree of flexibility in different regions of the peptide, and the spatial orientation of key functional groups.

This structural knowledge is the bedrock for understanding the peptide's function. Future studies should focus on structure-activity relationships (SAR), investigating how modifications to the DLWQK sequence affect its conformation and, consequently, its biological activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to study its binding kinetics and thermodynamics with potential biological targets, paving the way for its application in drug discovery and development.

References

-

Title: Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions Source: PMC - NIH URL: [Link]

-

Title: Principle of Peptide Structure Determination Source: Mtoz Biolabs URL: [Link]

-

Title: Peptide Structure Determination Source: BGI-Biotech URL: [Link]

-

Title: Molecular Dynamics Simulations of Peptides Source: ResearchGate URL: [Link]

-

Title: A Newcomer's Guide to Peptide Crystallography Source: PMC - PubMed Central URL: [Link]

-

Title: Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets Source: AIP Publishing URL: [Link]

-

Title: The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces Source: PubMed URL: [Link]

-

Title: Molecular Dynamics Simulation of the p53 N-terminal peptide Source: Bonvin Lab URL: [Link]

-

Title: How to Sequence a Peptide Source: Biognosys URL: [Link]

-

Title: Structure Determination of Peptides by simple 2D NMR Spectroscopy Source: YouTube URL: [Link]

-

Title: Peptide synthesis Source: Wikipedia URL: [Link]

-

Title: Structural Characterization of de Novo Designed L5K5W Model Peptide Isomers with Potent Antimicrobial and Varied Hemolytic Activities Source: PMC - NIH URL: [Link]

-

Title: Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis Source: PMC URL: [Link]

-

Title: Peptide Conformation Analysis Using an Integrated Bayesian Approach Source: PMC URL: [Link]

-

Title: A class of secreted mammalian peptides with potential to expand cell-cell communication Source: Nature URL: [Link]

-

Title: How to Draw Peptide Chains Source: Instructables URL: [Link]

-

Title: A class of secreted mammalian peptides with potential to expand cell-cell communication Source: PubMed URL: [Link]

-

Title: Conformational properties of peptides containing dehydro amino acids Source: ResearchGate URL: [Link]

-

Title: Prediction of peptide structure: how far are we? Source: PubMed URL: [Link]

-

Title: Delineation and conformational analysis of two synthetic peptide models of antigenic sites on rodent cytochrome c Source: PubMed URL: [Link]

-

Title: Biochemistry, Peptide Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: PepDraw Source: PepDraw URL: [Link]

-

Title: Accurate de novo design of hyperstable constrained peptides Source: PMC - PubMed Central URL: [Link]

-

Title: A possible physiological function and the tertiary structure of a 4-kDa peptide in legumes Source: PubMed URL: [Link]

-

Title: Peptide synthesis using unprotected peptides through orthogonal coupling methods Source: PubMed URL: [Link]

-

Title: Drawing and Naming a Peptide Source: YouTube URL: [Link]

-

Title: Using Peptide Synthesis in Flow and Click Chemistry to Create Scaffolds for RET Activation Source: YouTube URL: [Link]

-

Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Structural Characterization of de Novo Designed L5K5W Model Peptide Isomers with Potent Antimicrobial and Varied Hemolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Draw Peptide Chains : 18 Steps (with Pictures) - Instructables [instructables.com]

- 4. PepDraw - Home [pepdraw.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Sequence a Peptide [biognosys.com]

- 9. Peptide Structure Determination [en.biotech-pack.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of the Pentapeptide Asp-Leu-Trp-Gln-Lys

This guide provides a comprehensive technical overview of the core physicochemical properties of the pentapeptide Aspartyl-Leucyl-Tryptophanyl-Glutaminyl-Lysine (Asp-Leu-Trp-Gln-Lys; DLWQK). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with field-proven experimental methodologies to offer a robust understanding of this peptide's behavior in various biochemical environments.

Introduction: The Significance of this compound

The pentapeptide this compound is a sequence of five amino acids that, like all peptides, possesses a unique set of physicochemical characteristics dictated by its constituent residues. Understanding these properties is paramount for a multitude of research and development applications, including but not limited to:

-

Drug Discovery and Development: Predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Biochemical and Cellular Assays: Ensuring solubility and stability in experimental buffers.

-

Proteomics and Peptide Chemistry: Guiding purification and analytical strategies.

This guide will delve into the key physicochemical parameters of this compound, providing both calculated estimations and detailed protocols for their empirical determination.

Molecular and Structural Characteristics

The fundamental properties of this compound are rooted in its amino acid composition.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |

| Aspartic Acid | Asp | D | Acidic, Polar, Negatively Charged (at pH 7.4)[1][2] |

| Leucine | Leu | L | Non-polar, Aliphatic[][4] |

| Tryptophan | Trp | W | Aromatic, Largely Non-polar[5][6] |

| Glutamine | Gln | Q | Polar, Uncharged[7] |

| Lysine | Lys | K | Basic, Polar, Positively Charged (at pH 7.4)[8][9] |

Computed Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C32H48N8O9 | [10] |

| Molecular Weight | 688.8 g/mol | [10] |

| XLogP3 | -6 | [10] |

The negative XLogP3 value suggests a predominantly hydrophilic character for this peptide.[10]

Charge Profile and Isoelectric Point (pI)

The net charge of a peptide is pH-dependent and is a critical determinant of its solubility, interaction with other molecules, and behavior in an electric field. The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge.[11]

Theoretical pI Calculation

The pI of this compound can be estimated by considering the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of Aspartic Acid, and Lysine.

Ionizable Groups and Approximate pKa Values:

| Group | Amino Acid | Approximate pKa |

| α-carboxyl | C-terminus (Lys) | ~2.18 |

| Side Chain (β-carboxyl) | Aspartic Acid | ~3.65 |

| Side Chain (indole) | Tryptophan | Not significantly ionizable |

| Side Chain (amide) | Glutamine | Not significantly ionizable |

| α-amino | N-terminus (Asp) | ~9.60 |

| Side Chain (ε-amino) | Lysine | ~10.53 |

Step-by-Step pI Estimation:

-

Identify all ionizable groups: The N-terminus, C-terminus, Asp side chain, and Lys side chain.

-

Assign charges at a low pH (e.g., pH 1): All amino groups will be protonated (+1 charge), and all carboxyl groups will be protonated (0 charge). The net charge will be +2 (N-terminus and Lys side chain).

-

Sequentially "increase" the pH and deprotonate groups as the pH passes their pKa:

-

Above pH ~2.18, the C-terminal carboxyl group deprotonates (net charge becomes +1).

-

Above pH ~3.65, the Asp side chain deprotonates (net charge becomes 0).

-

Above pH ~9.60, the N-terminal amino group deprotonates (net charge becomes -1).

-

Above pH ~10.53, the Lys side chain deprotonates (net charge becomes -2).

-

-

Identify the pKa values that bracket the neutral (zwitterionic) form: The peptide has a net charge of 0 between the pKa of the Asp side chain (~3.65) and the pKa of the N-terminal amino group (~9.60).

-

Calculate the pI: The pI is the average of the pKa values of the groups that are ionized to create the neutral species. In this case, the pI is the average of the pKa of the Asp side chain and the pKa of the Lys side chain. However, a more accurate estimation for peptides with multiple acidic and basic groups involves a more detailed titration curve analysis. For a simplified estimation, we can average the pKa values flanking the zero net charge state.[11][12] A more precise calculation would involve computational tools that account for the influence of adjacent amino acids on pKa values.[13][14]

Based on the pKa values, the isoelectric point of this compound is predicted to be in the slightly acidic to neutral range.

Experimental Determination of pI: Potentiometric Titration

Potentiometric titration is a precise method for determining the pI of a peptide by measuring the pH of the peptide solution as a function of the volume of added titrant (an acid or a base).[15]

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pI determination by potentiometric titration.

Hydrophobicity

Hydrophobicity is a measure of the tendency of a molecule to repel water. For peptides, it is a key factor in protein folding, aggregation, and interaction with biological membranes. It is also a primary determinant of retention in reversed-phase high-performance liquid chromatography (RP-HPLC).[16][17]

Theoretical Hydrophobicity Estimation

The hydrophobicity of this compound can be approximated by summing the hydrophobicity indices of its constituent amino acids. Leucine and Tryptophan are the most hydrophobic residues in this peptide.[][18] The presence of the charged and polar residues (Asp, Gln, Lys) will significantly decrease the overall hydrophobicity.

Experimental Determination of Hydrophobicity: RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity.[19] A peptide's retention time on a C18 column is a good indicator of its relative hydrophobicity.[20]

Experimental Protocol: RP-HPLC for Hydrophobicity Assessment

-

System Preparation:

-

HPLC System: A binary pump system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm).[20]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve this compound in Mobile Phase A at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Run:

-

Inject a fixed volume of the peptide solution.

-

Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and 280 nm for the Tryptophan side chain).

-

-

Data Analysis: The retention time of the peptide peak is directly proportional to its hydrophobicity. This can be compared to the retention times of known standards.

Experimental Workflow: RP-HPLC

Caption: Decision tree for experimental solubility testing.

Conclusion

The physicochemical properties of the pentapeptide this compound are a composite of its constituent amino acids. It is predicted to be a hydrophilic peptide with an isoelectric point in the slightly acidic to neutral range, and it is expected to be readily soluble in aqueous buffers. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its isoelectric point, hydrophobicity, and solubility, which are critical parameters for its successful application in research and development.

References

-

Wikipedia. Tryptophan. [Link]

-

BYJU'S. Physical and chemical properties of Tryptophan. [Link]

-

Allen Institute. Aspartic Acid: Structure, Functions, Properties and Uses. [Link]

-

MDPI. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. [Link]

-

Therascience. glutamine : benefits, origin, sources, properties. [Link]

-

Study.com. Lysine | Benefits, Structure & Uses - Lesson. [Link]

-

Dr.Oracle. What are the properties and uses of glutamine in clinical practice, particularly in relation to total parenteral nutrition, intestinal cellularity, essential amino acid status, and gluconeogenesis?. [Link]

-

PubMed. Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography. [Link]

-

PubMed Central. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. [Link]

-

Botanical-online. Properties of leucine. [Link]

-

Vedantu. Aspartic Acid: Structure, Functions & Importance in Chemistry. [Link]

-

Healthline. 4 Impressive Health Benefits of Lysine. [Link]

-

Pion Inc. Measuring the isoelectric point of peptides by potentiometric titration. [Link]

-

Wikipedia. Lysine. [Link]

-

The Biology Project. Amino Acids - Glutamine. [Link]

-

Cleveland Clinic. Glutamine: What It Is, Benefits & Side Effects. [Link]

-

Wikipedia. Aspartic acid. [Link]

-

Verywell Health. How Leucine Supports Muscle Health and Other Benefits. [Link]

-

Science Info. Aspartic Acid (Aspartate)- Definition, Structure, Properties, Biosynthesis, Uses. [Link]

-

Wikipedia. Leucine. [Link]

-

GenScript. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

-

JPT. Peptide Solubilization. [Link]

-

Food Science Toolbox. How to Determine Isoelectric Point (pI) of Peptides. [Link]

-

Pearson. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

-

PubChem. This compound. [Link]

-

PubMed Central. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. [Link]

-

Study.com. Determine the pI for the following peptide. NH_3^+ -Asp-Lys-Leu-Leu-Try-Glu-His-Gln- COOH. [Link]

-

Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

-

Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

MDPI. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. [Link]

-

ResearchGate. Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. [Link]

-

Wikipedia. Amino acid. [Link]

-

Science.gov. octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics by Science.gov. [Link]

-

Medium. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. [Link]

-

Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

- Google Patents. Peptide composition - US20070160558A1.

-

ACS Publications. Design Strategies toward Precise Protein Sequencing with Biological Nanopores. [Link]

-

The TP53 Database. Amino Acid Properties. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Amino Acid Properties [tp53.cancer.gov]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Amino Acids - Glutamine [biology.arizona.edu]

- 8. Lysine | Benefits, Structure & Uses - Lesson | Study.com [study.com]

- 9. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]

- 10. This compound | C32H48N8O9 | CID 91872477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 12. homework.study.com [homework.study.com]

- 13. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Tryptophan (Trp) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hplc.eu [hplc.eu]

Characterizing the Biological Activity of a Novel Uremic Solute: An In-depth Technical Guide to Investigating Asp-Leu-Trp-Gln-Lys

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Kidney Disease (CKD) is characterized by the progressive accumulation of uremic toxins, which are key drivers of systemic inflammation, cardiovascular disease, and overall morbidity. While many uremic toxins have been identified, the contribution of small peptides derived from protein metabolism remains an underexplored frontier. This technical guide addresses the pentapeptide Asp-Leu-Trp-Gln-Lys (DLWQK) , a molecule identified as a "uremic pentapeptide" yet lacking characterization of its biological activity.[1] Given that the constituent amino acids are implicated in the metabolic dysregulation of CKD, there is a strong rationale for investigating DLWQK as a potential uremic toxin.

This document abandons a traditional review format. Instead, it serves as a comprehensive investigational roadmap, providing the theoretical framework and detailed experimental protocols required to systematically determine the biological activity of DLWQK and its relevance to uremic toxicity. We will outline a multi-stage approach, beginning with in silico analysis and progressing through rigorous in vitro functional assays targeting endothelial and immune cells, which are primary targets of uremic toxicity. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically robust investigational cascade.

Introduction: The Rationale for Investigating Novel Peptide Uremic Solutes

The landscape of uremic toxicity is complex, involving a wide range of molecules classified by their physicochemical properties.[2] These include small water-soluble molecules, middle molecules, and protein-bound solutes.[3] The latter two categories are particularly challenging as they are not efficiently cleared by conventional dialysis.[3] Metabolomic studies have begun to identify an increasing number of modified amino acids and their degradation products accumulating in CKD patients, highlighting a significant knowledge gap.[3][4]

The pentapeptide this compound is composed of amino acids whose metabolism is known to be altered in CKD. For instance, tryptophan is a precursor to the well-established uremic toxin indoxyl sulfate.[5] Therefore, we hypothesize that DLWQK, as a product of protein metabolism, accumulates in CKD and exerts deleterious biological effects characteristic of uremic toxins, such as inducing endothelial dysfunction, inflammation, and oxidative stress. This guide provides the strategic and technical framework to test this hypothesis.

Phase I: Foundational Characterization and In Silico Assessment

Before embarking on extensive cell-based assays, a foundational understanding of the peptide's properties is crucial. This initial phase ensures that subsequent experiments are designed with the appropriate controls and concentration ranges.

Peptide Synthesis and Purity Assessment

The initial step is to obtain high-purity this compound. Custom peptide synthesis is the most direct route.

Protocol 1: Peptide Quality Control

-

Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Purity Analysis: Confirm purity (Target: >95%) using analytical RP-HPLC.

-

Identity Verification: Verify the molecular weight and sequence using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Solubility Testing: Determine the optimal solvent (e.g., sterile water, PBS, or DMSO) and concentration range for creating stock solutions.

In Silico Prediction of Biological Activity

Computational tools can provide preliminary insights into the potential functions of DLWQK, guiding the design of wet-lab experiments.

Workflow for In Silico Analysis:

-

Physicochemical Properties: Use tools like ExPASy's ProtParam to calculate molecular weight, theoretical pI, and stability.

-

Bioactivity Prediction: Employ peptide activity prediction servers (e.g., Pep-SiteFinder, BIOPEP) to screen for potential binding motifs or homologies to known bioactive peptides. This may suggest potential interactions with cell surface receptors or enzymes.

-

Toxicity Prediction: Utilize platforms like ToxinPred to forecast any potential cytotoxic properties.

The diagram below illustrates the logical flow of this initial characterization phase.

Caption: Workflow for the initial characterization of the DLWQK peptide.

Phase II: In Vitro Assessment of Core Uremic Activities

This phase focuses on testing the core hypothesis: Does DLWQK induce cellular responses characteristic of uremic toxins? We will focus on two primary cell types implicated in uremic pathology: endothelial cells and immune cells (macrophages).

Impact on Endothelial Cell Dysfunction

Endothelial dysfunction is a hallmark of CKD-associated cardiovascular disease. Uremic toxins are known to induce inflammation, oxidative stress, and increased permeability in endothelial cells.[2][6][7]

Experimental Plan:

-

Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable model.

-

Treatment: Expose confluent HUVEC monolayers to a range of DLWQK concentrations (e.g., 1-100 µM), guided by in silico predictions and typical concentrations of other peptide-based toxins. A scrambled peptide with the same amino acid composition should be used as a negative control.

Key Assays:

-

Cell Viability: To determine the cytotoxic potential.

-

Inflammatory Marker Expression: To assess the pro-inflammatory effect.

-

Oxidative Stress Induction: To measure the generation of reactive oxygen species (ROS).

Protocol 2: Endothelial Cell Viability (MTT Assay)

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of DLWQK or a scrambled control peptide. Include a vehicle control (the solvent used for the peptide) and a positive control for cytotoxicity (e.g., 1% Triton X-100). Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Protocol 3: Quantification of Inflammatory Cytokines (ELISA)

-

Cell Seeding and Treatment: Seed HUVECs in a 24-well plate and grow to confluence. Treat with DLWQK as described above for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove debris.

-

ELISA Procedure: Use commercial ELISA kits for key inflammatory markers such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). Follow the manufacturer's protocol precisely.[8][9][10][11][12]

-

Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of cytokines in the samples based on this curve.

Protocol 4: Measurement of Intracellular ROS

-

Cell Seeding and Treatment: Seed HUVECs in a black, clear-bottom 96-well plate. Treat with DLWQK for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event. Include a positive control such as H₂O₂ (50 µM).

-

Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of the fluorescent probe DCFH-DA (10 µM) or CellROX Green (5 µM) to each well.[13][14] Incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/535 nm for DCF).[13]

-

Normalization: After reading, cells can be fixed and stained with a nuclear dye (e.g., Hoechst) to normalize the ROS signal to the cell count.

Impact on Immune Cell Activation

Chronic inflammation in CKD is driven by the persistent activation of immune cells. Uremic toxins can "prime" monocytes and macrophages, leading to an exaggerated inflammatory response.[15][16][17][18]

Experimental Plan:

-

Cell Model: A macrophage-like cell line such as RAW 264.7 or human-derived THP-1 monocytes (differentiated into macrophages with PMA).

-

Assays: Similar to the endothelial assays, we will assess viability, inflammatory cytokine secretion (e.g., TNF-α, IL-1β), and ROS production.

Phase III: Mechanistic Investigation of Signaling Pathways

If Phase II assays reveal significant biological activity, the next logical step is to elucidate the underlying molecular mechanisms. Uremic toxins commonly activate pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6][19][20][21]

Protocol 5: Western Blot Analysis of NF-κB and MAPK Activation

-

Cell Lysis: Treat HUVECs or macrophages with DLWQK for various time points (e.g., 0, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][23][24]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[25] Incubate overnight at 4°C with primary antibodies against key signaling proteins:

-

NF-κB Pathway: Phospho-p65, Total p65, IκBα.

-

MAPK Pathway: Phospho-p38, Total p38, Phospho-ERK1/2, Total ERK1/2.

-

Loading Control: β-actin or GAPDH.

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[25] Detect the signal using an ECL substrate and an imaging system.[25]

The diagram below illustrates the hypothetical signaling cascade that could be activated by DLWQK.

Caption: Hypothetical signaling pathways activated by DLWQK in target cells.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of Proposed In Vitro Experiments and Expected Outcomes

| Assay | Cell Type | Parameter Measured | Hypothesized Outcome for DLWQK |

| MTT Assay | HUVEC, RAW 264.7 | Cell Viability (%) | No significant cytotoxicity at non-saturating doses. |

| ELISA | HUVEC, RAW 264.7 | IL-6, MCP-1, TNF-α (pg/mL) | Dose-dependent increase in cytokine secretion. |

| ROS Assay | HUVEC, RAW 264.7 | Relative Fluorescence Units | Dose- and time-dependent increase in ROS. |

| Western Blot | HUVEC, RAW 264.7 | Ratio of Phospho/Total Protein | Increased phosphorylation of p65, p38, and ERK. |

Future Directions: In Vivo Validation

Positive and compelling results from this in vitro investigational plan would provide a strong rationale for progressing to in vivo studies. This would involve:

-

Quantification in CKD Patients: Using targeted mass spectrometry to measure the concentration of DLWQK in the plasma of CKD patients versus healthy controls.

-

Animal Models: Administering synthetic DLWQK to animal models of CKD (e.g., 5/6 nephrectomy rats) to assess its impact on systemic inflammation, cardiovascular function, and the progression of kidney disease.

By following this structured, multi-phase approach, researchers can systematically and rigorously characterize the biological activity of the novel pentapeptide this compound, determining its potential role as a clinically relevant uremic toxin.

References

-

Sallée, M., et al. (2020). How do Uremic Toxins Affect the Endothelium? Toxins (Basel), 12(7), 428. Available from: [Link]

-

Stinghen, A. (2021). Uremic Toxins Affect the Endothelium. MDPI Encyclopedia. Available from: [Link]

-

Głogowska-Ligus, J., et al. (2021). Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD. International Journal of Molecular Sciences, 22(12), 6196. Available from: [Link]

-

Vanholder, R., et al. (2022). Impact of Uremic Toxins on Endothelial Dysfunction in Chronic Kidney Disease: A Systematic Review. Toxins (Basel), 14(1), 39. Available from: [Link]

-

Vanholder, R., et al. (2022). Impact of Uremic Toxins on Endothelial Dysfunction in Chronic Kidney Disease: A Systematic Review. Toxins (Basel), 14(1), 39. Available from: [Link]

-

Sallée, M., et al. (2020). How do Uremic Toxins Affect the Endothelium?. Toxins (Basel), 12(7), 428. Available from: [Link]

-

Frontiers Media. (n.d.). Vascular Inflammation in Chronic Kidney Disease: The Role of Uremic Toxins in Macrophage Activation. Frontiers in Cardiovascular Medicine. Available from: [Link]

-

Ross, R. D., et al. (2023). Role of Uremic Toxins in Vascular Inflammation Associated with Chronic Kidney Disease. Toxins (Basel), 15(11), 648. Available from: [Link]

-

Frontiers Media. (n.d.). Vascular inflammation in chronic kidney disease: the role of uremic toxins in macrophage activation. Frontiers in Cardiovascular Medicine. Available from: [Link]

-

Cohen, G., et al. (2020). Immune Dysfunction in Uremia 2020. Toxins (Basel), 12(7), 439. Available from: [Link]

-

Cohen, G., et al. (2020). Immune Dysfunction in Uremia—An Update. Toxins (Basel), 12(7), 439. Available from: [Link]

-

Andrade, V. L., et al. (2017). From bench to the hemodialysis clinic: protein-bound uremic toxins modulate NF-κB/Nrf2 expression. Clinical Kidney Journal, 11(2), 235-241. Available from: [Link]

-

Głogowska-Ligus, J., et al. (2021). Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD. International Journal of Molecular Sciences, 22(12), 6196. Available from: [Link]

-

Frontiers Media. (n.d.). Vascular inflammation in chronic kidney disease: the role of uremic toxins in macrophage activation. Frontiers in Cardiovascular Medicine. Available from: [Link]

-

Piszcz, J., et al. (2015). Relationship between uremic toxins and oxidative stress in patients with chronic renal failure. Clinical and Experimental Medical Letters, 56(2), 61-66. Available from: [Link]

-

Lau, W. L., et al. (2021). Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets. Toxins (Basel), 13(9), 608. Available from: [Link]

-

Koppe, L., et al. (2021). The Impact of CKD on Uremic Toxins and Gut Microbiota. Toxins (Basel), 13(3), 196. Available from: [Link]

-

Owczarek, T., et al. (2022). Indoxyl Sulfate Induces Oxidative Changes in Plasma and Hemolysate. International Journal of Molecular Sciences, 23(12), 6695. Available from: [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Available from: [Link]

-

Nakayama, K., et al. (2021). High-throughput screening for agonists of ROS production in live human vascular endothelial cells. STAR Protocols, 2(4), 100989. Available from: [Link]

-

Sirich, T. L., et al. (2015). An Enlarged Profile of Uremic Solutes. PLoS ONE, 10(8), e0135657. Available from: [Link]

-

O'Gent. (n.d.). ROS Assay Kit Protocol. Available from: [Link]

-

Zhu, Y., et al. (2018). Detection of inflammatory cytokine content by ELISA assay. Bio-protocol, 8(16), e2991. Available from: [Link]

-

Zhang, Y., et al. (2022). Effects of Uremic Clearance Granules on p38 MAPK/NF-κB Signaling Pathway, Microbial and Metabolic Profiles in End-Stage Renal Disease Rats Receiving Peritoneal Dialysis. Journal of Inflammation Research, 15, 4531-4546. Available from: [Link]

-

Smith, C. J., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. In: Methods in Molecular Biology, vol 785. Humana Press. Available from: [Link]

-

Miyamoto, T., et al. (2022). Role of Uremic Toxins for Kidney, Cardiovascular, and Bone Dysfunction. International Journal of Molecular Sciences, 23(1), 438. Available from: [Link]

-

Cupisti, A., et al. (2022). The Microbiome and Uremic Solutes. Toxins (Basel), 14(3), 183. Available from: [Link]

-

Frontiers Media. (n.d.). The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis. Frontiers in Pharmacology. Available from: [Link]

-

Wang, S., et al. (2018). Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. In: Methods in Molecular Biology, vol 1732. Humana Press. Available from: [Link]

-

Vanholder, R., et al. (2021). Biochemical and Clinical Impact of Organic Uremic Retention Solutes: A Comprehensive Update. Toxins (Basel), 13(2), 113. Available from: [Link]

-

Sirich, T. L., et al. (2023). Properties of Uremic Solutes That Allow Their Effective Control by Hemodialysis. Toxins (Basel), 15(7), 441. Available from: [Link]

-

Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In: Methods in Molecular Biology, vol 2108. Humana Press. Available from: [Link]

-

Peptide Institute, Inc. (n.d.). Biologically Active Peptides and Proteins. Available from: [Link]

-

ResearchGate. (n.d.). ROS production assay on endothelial cells. Available from: [Link]

-

Khan, T. (2019). CKD: Uremia and dietary protein. YouTube. Available from: [Link]

-

Science.gov. (n.d.). octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Teitelbaum, D., et al. (1977). Synthesis and biological assays of peptides from a tuberculin-active protein. Infection and Immunity, 18(3), 1163-1169. Available from: [Link]

-

Lopatina, N. G., et al. (2012). Effect of tripeptide Lys-Glu-Asp on physiological activity of neuroimmunoendocrine system cells. Bulletin of Experimental Biology and Medicine, 153(4), 501-504. Available from: [Link]

Sources

- 1. This compound | C32H48N8O9 | CID 91872477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How do Uremic Toxins Affect the Endothelium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Microbiome and Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Enlarged Profile of Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Impact of Uremic Toxins on Endothelial Dysfunction in Chronic Kidney Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine Elisa [bdbiosciences.com]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokine ELISA kits | Abcam [abcam.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Vascular inflammation in chronic kidney disease: the role of uremic toxins in macrophage activation [frontiersin.org]

- 16. Frontiers | Vascular inflammation in chronic kidney disease: the role of uremic toxins in macrophage activation [frontiersin.org]

- 17. Immune Dysfunction in Uremia 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Effects of Uremic Clearance Granules on p38 MAPK/NF-κB Signaling Pathway, Microbial and Metabolic Profiles in End-Stage Renal Disease Rats Receiving Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. bosterbio.com [bosterbio.com]

- 25. CST | Cell Signaling Technology [cellsignal.com]

function of the pentapeptide Asp-Leu-Trp-Gln-Lys

An In-Depth Technical Guide to Elucidating the Function of the Novel Pentapeptide Asp-Leu-Trp-Gln-Lys (DLWQK)

Authored by: A Senior Application Scientist

Foreword: From Sequence to Function

In the landscape of peptide research, the discovery of novel sequences presents both a challenge and an opportunity. The pentapeptide this compound (DLWQK) is one such sequence, currently uncharacterized in the scientific literature. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap to systematically investigate and unlock the functional potential of this intriguing molecule. We will proceed not by summarizing known data, but by constructing a logical, evidence-based framework for its investigation, grounded in the fundamental properties of its constituent amino acids and the established behaviors of similar peptide structures. This document will serve as a complete handbook, from initial synthesis and characterization to in-depth functional assays and mechanistic studies.

Molecular Profile and Physicochemical Properties

The primary structure of a peptide dictates its higher-order conformations and, ultimately, its biological function. The sequence this compound is composed of a unique combination of acidic, hydrophobic, and basic amino acids, suggesting a multifaceted potential.

-

Aspartic Acid (Asp, D): An acidic amino acid with a negatively charged carboxylate side chain at physiological pH.[1][2] This residue can participate in electrostatic interactions and is often found in the active sites of enzymes.[2]

-

Leucine (Leu, L): A nonpolar, aliphatic amino acid with a hydrophobic side chain.[1] It is a strong helix-forming residue and contributes to the hydrophobic core of proteins, often playing a role in membrane interactions.[3][4]

-

Tryptophan (Trp, W): An aromatic amino acid with a large, hydrophobic indole side chain. Tryptophan is known to anchor peptides into cellular membranes and plays a crucial role in the activity of many antimicrobial peptides (AMPs).[4][5][6]

-

Glutamine (Gln, Q): A polar, uncharged amino acid containing an amide group.[1] It is a hydrophilic residue that can form hydrogen bonds and has been implicated in modulating immune responses in the gut.[7]

-

Lysine (Lys, K): A basic amino acid with a positively charged amino group on its side chain at physiological pH.[1][2] This positive charge is critical for the interaction of many AMPs with negatively charged bacterial membranes.[5][6][8]

A summary of the constituent amino acids and the predicted properties of this compound is presented in Table 1.

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property | Key Potential Contribution |

| Aspartic Acid | Asp | D | Acidic, Negatively Charged | Electrostatic interactions, receptor binding |

| Leucine | Leu | L | Nonpolar, Hydrophobic | Hydrophobic interactions, membrane penetration |

| Tryptophan | Trp | W | Aromatic, Hydrophobic | Membrane anchoring, antimicrobial activity |

| Glutamine | Gln | Q | Polar, Uncharged | Hydrogen bonding, immunomodulation |

| Lysine | Lys | K | Basic, Positively Charged | Electrostatic interactions with membranes, antimicrobial activity |

Predicted Physicochemical Properties of this compound:

| Property | Predicted Value | Significance |

| Molecular Formula | C32H48N8O9 | Basic chemical information[9] |

| Molecular Weight | 688.8 g/mol | Important for synthesis and analytical procedures[9] |

| Isoelectric Point (pI) | ~6.0-7.0 (Estimated) | The peptide is likely near-neutral or slightly acidic, but local environment can influence charge. |

| Net Charge at pH 7.4 | 0 | The N-terminal amine and Lysine side chain (+2) are balanced by the C-terminal carboxyl and Aspartic Acid side chain (-2). |

Hypothesized Biological Functions

Based on its composition, we can postulate several potential biological roles for this compound that warrant experimental investigation.

Antimicrobial Activity

The presence of both a cationic residue (Lysine) and bulky hydrophobic residues (Leucine, Tryptophan) is a hallmark of many antimicrobial peptides (AMPs).[5][6] The positively charged Lysine can facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids), while the hydrophobic residues can then insert into and disrupt the membrane integrity, leading to cell death.[3][8]

Immunomodulatory Effects

Peptides can act as signaling molecules in the immune system.[10][11][12] The presence of Glutamine, an amino acid known to be an important fuel for immune cells and to modulate inflammatory responses, suggests a potential immunomodulatory role.[7] The peptide could potentially influence cytokine production, immune cell proliferation, or differentiation. The tripeptide Lys-Glu-Asp has been shown to stimulate proliferation and inhibit apoptosis in cells of the neuroimmunoendocrine system.[13]

Cell-Penetrating and Signaling Functions

The amphipathic nature of the peptide could allow it to interact with and potentially traverse cell membranes to exert intracellular effects. Furthermore, many short peptides act as hormones or neuropeptides, mediating cell-cell communication by binding to specific receptors.[10][11][12][14] The sequence could potentially act as an agonist or antagonist for a yet-to-be-identified receptor.

Experimental Workflow for Functional Characterization

A systematic, multi-phased approach is required to elucidate the function of this compound. The following experimental plan provides a comprehensive workflow.

Phase 1: Peptide Synthesis and Characterization

Objective: To obtain a highly pure and chemically defined sample of the pentapeptide.

Protocol:

-

Synthesis:

-

Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Use a suitable resin (e.g., Rink amide resin for a C-terminally amidated peptide, or Wang resin for a C-terminally free acid).

-

Sequentially couple the amino acids in the order Lys, Gln, Trp, Leu, Asp, using appropriate protecting groups for the side chains.

-

-

Cleavage and Deprotection:

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

-

Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the molecular weight.

-

Assess the purity of the final product by analytical RP-HPLC (>95% purity is recommended).

-

Quantify the peptide concentration accurately (e.g., by amino acid analysis or UV absorbance if the peptide contains Trp).

-

Phase 2: In Vitro Bioactivity Screening

Objective: To identify the primary biological activities of the peptide.

Protocols:

A. Antimicrobial Susceptibility Testing:

-

Microorganism Panel: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans).

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Prepare two-fold serial dilutions of the peptide in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the peptide that completely inhibits visible growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Plate aliquots from the wells showing no growth in the MIC assay onto agar plates.

-

Incubate and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

B. Immunomodulatory Activity:

-

Cell Culture: Use primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., RAW 264.7 macrophages).

-

Cytokine Release Assay:

-

Culture the cells in the presence of various concentrations of the peptide, with and without a stimulant (e.g., lipopolysaccharide - LPS).

-

After incubation (e.g., 24 hours), collect the cell supernatant.

-

Measure the levels of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex bead array.

-

C. Cytotoxicity Assay:

-

Cell Lines: Use a non-cancerous human cell line (e.g., HEK293) and a cancer cell line (e.g., HeLa) to assess general cytotoxicity and potential anti-cancer activity.

-

MTT or LDH Assay:

-

Culture the cells in a 96-well plate and expose them to a range of peptide concentrations.

-

After incubation (e.g., 24-48 hours), perform an MTT assay to measure cell viability or an LDH assay to measure membrane damage.

-

Calculate the IC50 (the concentration that inhibits 50% of cell growth).

-

Phase 3: Mechanism of Action Studies

Objective: To elucidate the molecular mechanisms underlying any observed bioactivity.

A. If Antimicrobial Activity is Confirmed:

Protocol: Membrane Permeabilization Assay

-

Fluorescent Dye-Uptake Assay:

-

Use a membrane-impermeant dye such as SYTOX Green.

-

Incubate the target bacteria with the peptide.

-

Measure the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane permeabilization.

-

-

Liposome Leakage Assay:

-

Prepare liposomes encapsulating a fluorescent dye (e.g., calcein).

-

Add the peptide and measure the release of the dye as an indicator of membrane disruption.

-

B. If Immunomodulatory Activity is Confirmed:

Protocol: Signaling Pathway Analysis

-

Western Blot Analysis:

-

Treat immune cells (e.g., macrophages) with the peptide for various time points.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Probe with antibodies against key signaling proteins in pathways like NF-κB (e.g., phospho-p65) and MAPKs (e.g., phospho-ERK, phospho-p38) to identify which pathways are activated.

-

-

Receptor Identification:

-

If a specific signaling pathway is identified, more advanced techniques such as affinity chromatography using a biotinylated version of the peptide can be employed to pull down and identify its binding partner(s) on the cell surface.

-

Data Interpretation and Future Directions

The results from this comprehensive workflow will provide a robust foundation for understanding the function of this compound. For instance, potent antimicrobial activity with low cytotoxicity would position this peptide as a promising candidate for development as a novel antibiotic. Conversely, specific immunomodulatory effects could suggest its use in treating inflammatory or autoimmune conditions. This initial characterization will pave the way for more advanced preclinical studies, including in vivo efficacy and safety assessments. The journey from a simple amino acid sequence to a potential therapeutic agent is a complex one, but it begins with the systematic and rigorous investigation outlined in this guide.

References

-

PubChem. This compound. [Link]

-

Keppel, T. R., et al. (2021). Current Understanding of the Structure and Function of Pentapeptide Repeat Proteins. Biomolecules. [Link]

-

Science.gov. octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics by Science.gov. [Link]

-

Arias, M., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. Biomolecules. [Link]

-

Vetting, M. W., et al. (2008). The Pentapeptide Repeat Proteins. Protein Science. [Link]

-

Shin, S. Y., et al. (2002). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Journal of Peptide Research. [Link]

-

Ruth, M. R., & Field, C. J. (2013). The immune modifying effects of amino acids on gut-associated lymphoid tissue. Journal of Animal Science and Biotechnology. [Link]

-

Arias, M., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. PubMed. [Link]

-

Shin, S. Y., et al. (2007). Cell Selectivity and Anti-Inflammatory Activity of a Leu/Lys-rich Alpha-Helical Model Antimicrobial Peptide and Its Diastereomeric Peptides. Journal of Peptide Science. [Link]

-

Keppel, T. R., et al. (2021). Current Understanding of the Structure and Function of Pentapeptide Repeat Proteins. Semantic Scholar. [Link]

- Google Patents. (2007). Peptide composition - US20070160558A1.

-

Wikipedia. Amino acid. [Link]

-

ResearchGate. (2025). (PDF) Understanding the antimicrobial properties/activity of an 11-residue Lys homopeptide by alanine and proline scan. [Link]

-

Hata, I., et al. (2010). The casein peptide Asn-Pro-Trp-Asp-Gln enforces the intestinal tight junction partly by increasing occludin expression in Caco-2 cells. British Journal of Nutrition. [Link]

-

Peter, F., et al. (1992). Different sorting of Lys-Asp-Glu-Leu proteins in rat liver. The Journal of Biological Chemistry. [Link]

-

Griffiths, G., et al. (1994). Localization of the Lys, Asp, Glu, Leu tetrapeptide receptor to the Golgi complex and the intermediate compartment in mammalian cells. The Journal of Cell Biology. [Link]

-

ACS Publications. (2026). Design Strategies toward Precise Protein Sequencing with Biological Nanopores. [Link]

-

Khan Academy. Amino acid structure and classifications. [Link]

-

Khavinson, V. K., et al. (2012). Effect of tripeptide Lys-Glu-Asp on physiological activity of neuroimmunoendocrine system cells. Bulletin of Experimental Biology and Medicine. [Link]

-

Lee, H., et al. (2014). Structural Characterization of de Novo Designed L5K5W Model Peptide Isomers with Potent Antimicrobial and Varied Hemolytic Activities. International Journal of Molecular Sciences. [Link]

-

Wiggenhorn, A. L., et al. (2023). A class of secreted mammalian peptides with potential to expand cell-cell communication. bioRxiv. [Link]

-

Food Science and Technology Research. (2025). Effects of Leu-Asp-Gln-Trp-enriched whey protein hydrolysate on mood and fatigue in healthy adults: A randomized, double-blind, placebo-controlled trial. [Link]

-

Wiggenhorn, A. L., et al. (2023). A class of secreted mammalian peptides with potential to expand cell-cell communication. bioRxiv. [Link]

-

NCBI Bookshelf. (2023). Biochemistry, Peptide. [Link]

-

Sawa, Y., et al. (2002). A possible physiological function and the tertiary structure of a 4-kDa peptide in legumes. Plant and Cell Physiology. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Characterization of de Novo Designed L5K5W Model Peptide Isomers with Potent Antimicrobial and Varied Hemolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The immune modifying effects of amino acids on gut-associated lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C32H48N8O9 | CID 91872477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A class of secreted mammalian peptides with potential to expand cell-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A class of secreted mammalian peptides with potential to expand cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Effect of tripeptide Lys-Glu-Asp on physiological activity of neuroimmunoendocrine system cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A possible physiological function and the tertiary structure of a 4-kDa peptide in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Origins: A Technical Guide to Identifying and Characterizing Endogenous Peptides

This guide provides a comprehensive framework for the identification, characterization, and functional analysis of novel endogenous peptides, using the hypothetical peptide sequence Asp-Leu-Trp-Gln-Lys (DLWQK) as a case study. For researchers, scientists, and drug development professionals, this document outlines the critical steps and experimental considerations necessary to navigate the complex world of the endogenous peptidome. We will move beyond theoretical concepts to provide actionable protocols and field-proven insights, ensuring a robust and scientifically sound approach to discovery.

The Endogenous Peptidome: A Frontier of Biological Regulation

Endogenous peptides are small protein fragments that act as critical signaling molecules in a vast array of physiological processes.[1][2] Unlike their larger protein counterparts, these peptides can be rapidly synthesized, secreted, and degraded, allowing for fine-tuned control of biological systems.[3] They are typically inactive within a larger precursor protein and become active upon proteolytic cleavage.[4][5] The discovery of novel endogenous peptides holds immense therapeutic potential, as exemplified by the development of GLP-1 receptor agonists for the treatment of diabetes and obesity.[6][7]